molecular formula C8H7N5O5 B2982683 5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid CAS No. 934156-86-2

5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid

Cat. No.: B2982683
CAS No.: 934156-86-2
M. Wt: 253.174
InChI Key: HKSLPCPZCRYHCM-UHFFFAOYSA-N
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Description

5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a nitro-triazole moiety and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the triazole ring using concentrated nitric acid or a nitrating mixture.

    Coupling Reaction: The nitro-triazole moiety is then coupled with the isoxazole ring through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted isoxazole and triazole derivatives.

Scientific Research Applications

5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro-triazole moiety is known to form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The isoxazole ring contributes to the compound’s stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1,2,4-triazole-3-one: Another nitro-triazole compound with similar energetic properties.

    4,5-Dicyano-1,2,3-Triazole: A triazole derivative with applications in materials science.

    Imidazole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.

Uniqueness

5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid is unique due to its combination of a nitro-triazole moiety and an isoxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-4-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O5/c1-4-5(6(7(14)15)11-18-4)2-12-3-9-8(10-12)13(16)17/h3H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSLPCPZCRYHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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